![molecular formula C12H6BrN3O B5882961 (4-bromo-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)malononitrile](/img/structure/B5882961.png)
(4-bromo-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)malononitrile
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Overview
Description
(4-bromo-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)malononitrile is an organic compound that belongs to the class of indole derivatives. Indole derivatives are significant in both natural products and synthetic compounds due to their diverse biological activities and applications in various fields such as medicine, chemistry, and industry .
Preparation Methods
The synthesis of (4-bromo-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)malononitrile typically involves organic synthesis techniques. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The specific reaction conditions and reagents used can vary depending on the desired yield and purity of the final product. Industrial production methods may involve optimizing these conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness .
Chemical Reactions Analysis
(4-bromo-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)malononitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
(4-bromo-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)malononitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of (4-bromo-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)malononitrile involves its interaction with specific molecular targets and pathways. The indole moiety in the compound allows it to bind with high affinity to multiple receptors, influencing various biological processes . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
(4-bromo-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)malononitrile can be compared with other indole derivatives such as:
(5,6-Difluoro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile: This compound has similar structural features but with different substituents, leading to variations in its chemical and biological properties.
(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methylamine: Another indole derivative with distinct functional groups that influence its reactivity and applications.
The uniqueness of this compound lies in its specific substituents, which confer unique chemical reactivity and biological activity compared to other similar compounds .
Properties
IUPAC Name |
2-(4-bromo-5-methyl-2-oxo-1H-indol-3-ylidene)propanedinitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6BrN3O/c1-6-2-3-8-10(11(6)13)9(12(17)16-8)7(4-14)5-15/h2-3H,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDDHPXOWDJHCPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)NC(=O)C2=C(C#N)C#N)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6BrN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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